
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloromethyl group attached to the first carbon and three methyl groups attached to the third, fourth, and fifth carbons of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethylpyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as zinc chloride or aluminum chloride can enhance the efficiency of the chloromethylation process. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives such as pyrazole carboxylic acids or pyrazole alcohols.
- Reduced derivatives like 3,4,5-trimethyl-1H-pyrazole.
科学的研究の応用
1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
類似化合物との比較
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: Lacks one methyl group compared to 1-(Chloromethyl)-3,4,5-trimethyl-1H-pyrazole.
1-(Chloromethyl)-4,5-dimethyl-1H-pyrazole: Lacks one methyl group at the third position.
1-(Chloromethyl)-3,4,5-trimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and may influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
1-(chloromethyl)-3,4,5-trimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-6(2)9-10(4-8)7(5)3/h4H2,1-3H3 |
InChIキー |
LMXLKAUIBUIQIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


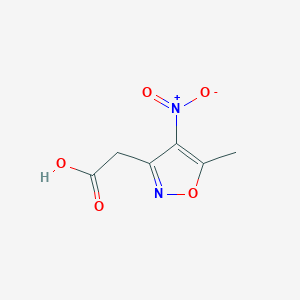
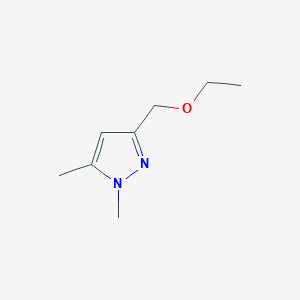
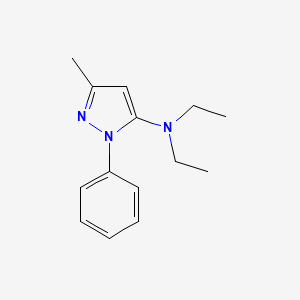

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
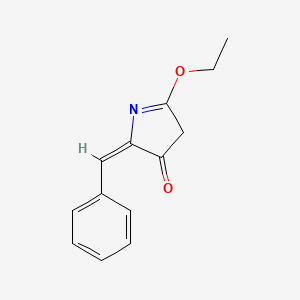

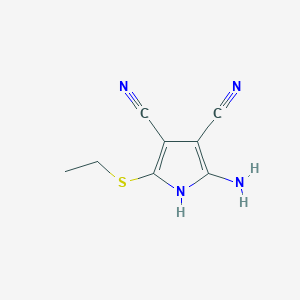
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
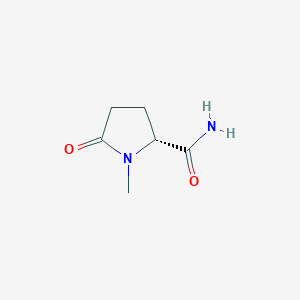
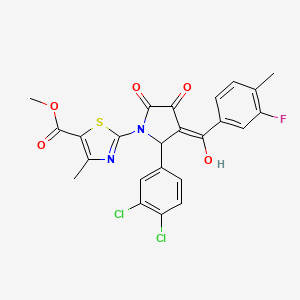
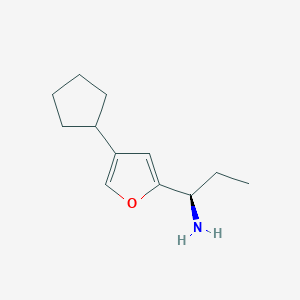
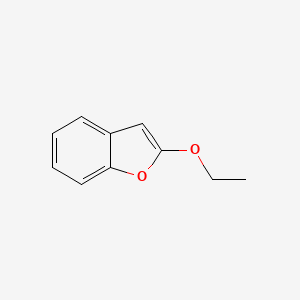
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)
